ONO-0300302

LPA1 antagonist slow tight-binding receptor occupancy

ONO-0300302 is an orally active, potent lysophosphatidic acid receptor 1 (LPA1) antagonist developed for benign prostatic hyperplasia (BPH) research. It exhibits an IC50 of 0.086 μM in functional antagonism assays and a time-dependent binding affinity with a Kd of 0.34 nM at 37°C after 2 hours of incubation.

Molecular Formula C29H35NO5
Molecular Weight 477.6 g/mol
Cat. No. B10819879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-0300302
Molecular FormulaC29H35NO5
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC
InChIInChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1
InChIKeyUSAXUWZJQPBEDO-ABYGYWHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-0300302 for BPH Research: An Orally Active Slow Tight-Binding LPA1 Antagonist


ONO-0300302 is an orally active, potent lysophosphatidic acid receptor 1 (LPA1) antagonist developed for benign prostatic hyperplasia (BPH) research. It exhibits an IC50 of 0.086 μM in functional antagonism assays and a time-dependent binding affinity with a Kd of 0.34 nM at 37°C after 2 hours of incubation [1]. The compound features a distinct indane-pyrrole chemotype obtained via scaffold hopping from lead compound ONO-7300243 [2]. Its mechanism is defined by a slow tight-binding character to the LPA1 receptor, which mechanistically differentiates it from reversible competitive antagonists lacking extended target residence time [1].

Why LPA1 Antagonists Are Not Interchangeable: ONO-0300302 Differentiation Rationale


Substituting ONO-0300302 with another LPA1 antagonist (e.g., ASP6432, BMS-986278, or the lead compound ONO-7300243) without evaluating mechanistic, kinetic, and in vivo efficacy data risks experimental irreproducibility and erroneous conclusions. The LPA1 antagonist class exhibits substantial heterogeneity in binding kinetics, species cross-reactivity, and duration of action [1]. ONO-0300302 is distinguished by its slow tight-binding mechanism, which confers prolonged target occupancy that persists after wash-out, in contrast to rapidly reversible antagonists [2]. Furthermore, its in vivo efficacy has been quantitatively validated across two species (rat and dog) in the same intraurethral pressure (IUP) model, establishing a dual-species benchmark not uniformly available for all LPA1 antagonists [1]. For procurement and experimental design, these mechanistic and cross-species efficacy distinctions are non-substitutable factors directly impacting study outcomes.

Quantitative Differentiation Evidence: ONO-0300302 vs. LPA1 Antagonist Comparators


Binding Kinetics Differentiation: Slow Tight-Binding vs. Rapid Reversible Antagonism

ONO-0300302 exhibits a time-dependent increase in binding affinity, with a Kd of 0.34 nM measured at 37°C after 2 hours, and its antagonism persists after wash-out in rat isolated urethra [1]. In contrast, reversible LPA1 antagonists such as ASP6432 are characterized primarily by IC50 values (11 nM human, 30 nM rat) without reported time-dependent affinity enhancement or sustained post-wash-out inhibition . The slow tight-binding mechanism of ONO-0300302 confers prolonged target residence time that is not captured by equilibrium IC50 measurements alone.

LPA1 antagonist slow tight-binding receptor occupancy wash-out assay

In Vivo Duration of Action: Sustained IUP Inhibition Across 12 Hours in Two Species

ONO-0300302 significantly inhibits LPA-induced intraurethral pressure (IUP) increase in rat at 3 mg/kg p.o. and in dog at 1 mg/kg p.o., with sustained efficacy over 12 hours in both species [1]. In comparison, the lead compound ONO-7300243 demonstrated in vivo IUP inhibition in rat only, with no reported efficacy in dog [2]. This dual-species validation establishes a broader preclinical efficacy profile for ONO-0300302.

BPH intraurethral pressure in vivo efficacy oral bioavailability

Species-Specific Potency Differentiation: Rat vs. Dog Oral Dose Requirements

ONO-0300302 achieves equivalent 12-hour IUP inhibition in rat at 3 mg/kg p.o. and in dog at 1 mg/kg p.o., a 3-fold lower oral dose requirement in dog [1]. This species-specific oral potency difference is not reported for ASP6432, which lacks published comparative rat-dog oral efficacy data in the IUP model [2]. The quantifiable dose differential enables informed species selection for in vivo BPH studies.

species differences oral dosing BPH model translational pharmacology

Recommended Research Applications for ONO-0300302 Based on Differentiation Evidence


In Vivo BPH Efficacy Studies Requiring Sustained Target Engagement with Once-Daily Oral Dosing

For in vivo BPH studies where sustained LPA1 inhibition over 12+ hours is required without continuous infusion or multiple daily dosing, ONO-0300302 is the appropriate selection. Its slow tight-binding mechanism supports prolonged duration of action despite high intravenous clearance [1]. A single oral dose of 3 mg/kg (rat) or 1 mg/kg (dog) sustains IUP inhibition for 12 hours, enabling once-daily dosing paradigms that reduce animal handling stress and experimental variability [1].

Cross-Species Translational Pharmacology Studies in BPH Lower Urinary Tract Models

ONO-0300302 is uniquely positioned for translational studies requiring efficacy validation across both rodent and non-rodent species. Its dual-species validation in the IUP model (rat at 3 mg/kg p.o., dog at 1 mg/kg p.o.) provides a quantitative foundation for cross-species dose extrapolation and mechanistic studies [1]. This contrasts with LPA1 antagonists such as ONO-7300243 and ASP6432, which lack published dual-species oral efficacy benchmarking in the same experimental paradigm [2][3].

Mechanistic Studies of Slow Tight-Binding Kinetics and Target Residence Time

For investigators studying the relationship between drug-target residence time and in vivo pharmacological duration, ONO-0300302 serves as a validated tool compound exhibiting slow tight-binding kinetics (Kd = 0.34 nM at 37°C, 2 h) with demonstrated post-wash-out antagonism persistence [1]. This kinetic profile enables experimental dissection of target occupancy-driven efficacy distinct from plasma exposure-driven pharmacology, a mechanistic question not addressable with rapidly reversible LPA1 antagonists [1].

Technical Documentation Hub

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